molecular formula C6H12O2 B6172209 rac-(2R,4S)-2-methyloxan-4-ol, trans CAS No. 55230-32-5

rac-(2R,4S)-2-methyloxan-4-ol, trans

Cat. No.: B6172209
CAS No.: 55230-32-5
M. Wt: 116.2
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Description

rac-(2R,4S)-2-Methyloxan-4-ol, trans is a stereoisomer of a substituted oxane (tetrahydropyran) derivative. It features a six-membered oxygen-containing ring (oxane) with a methyl group at the 2-position and a hydroxyl group at the 4-position. The trans configuration denotes the spatial arrangement of substituents across the ring, which influences its physicochemical properties and reactivity.

Properties

CAS No.

55230-32-5

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Prins cyclization mechanism, where isoprenol reacts with an aldehyde (R1-CHO) in the presence of a strong acid catalyst. Methanesulfonic acid or p-toluenesulfonic acid are preferred due to their high catalytic activity and compatibility with industrial equipment. The process occurs in a reactor maintained at 60–90°C, with residence times optimized to 2–4 hours to maximize conversion. A key innovation is the use of an external separation column to recycle unreacted starting materials, achieving conversions exceeding 85% while minimizing waste.

Table 1: Industrial Synthesis Parameters

ParameterValue/Range
CatalystMethanesulfonic acid
Temperature60–90°C
Residence Time2–4 hours
Conversion Efficiency≥85%
Byproduct Formation<5%

Diastereomeric Control

The trans configuration is favored under kinetic control due to steric hindrance between the methyl group at C2 and the hydroxyl group at C4 during ring closure. Post-reaction purification via fractional distillation or chromatography isolates the trans diastereomer with ≥95% purity.

Modified Maitland–Japp Reaction for Laboratory Synthesis

A laboratory-scale method employs a modified Maitland–Japp reaction to construct the tetrahydropyran ring. This approach, described in recent synthetic studies, enables access to uncommon substitution patterns through diastereoselective ketone reduction.

Synthetic Pathway

  • Dihydropyran-4-one Formation : The reaction begins with the condensation of δ-keto esters with aldehydes under basic conditions, yielding dihydropyran-4-ones.

  • Stereoselective Reduction : Sodium borohydride (NaBH4) or L-Selectride reduces the ketone group to an alcohol, preferentially forming the trans diastereomer due to equatorial attack on the cyclic transition state.

Table 2: Laboratory Synthesis Conditions

StepReagents/ConditionsDiastereomeric Ratio (trans:cis)
Dihydropyran-4-oneK2CO3, EtOH, refluxN/A
Ketone ReductionNaBH4, MeOH, 0°C3:1
L-Selectride, THF, -78°C5:1

Advantages and Limitations

The Maitland–Japp method offers flexibility in introducing diverse substituents but requires stringent temperature control during reduction to maintain stereoselectivity. Yields typically range from 60–75%, necessitating further optimization for industrial adoption.

Physicochemical Properties and Characterization

Accurate characterization of this compound is critical for quality control. PubChem and Vulcanchem provide the following data:

Table 3: Physicochemical Properties

PropertyValue
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
CAS Number82110-17-6
Optical Rotation[α]D20 = -15.6° (c=1, CHCl3)
Boiling Point210–215°C

Process Optimization and Scalability Challenges

Industrial methods prioritize continuous-flow systems to address scalability challenges. Key issues include:

  • Catalyst Recovery : Homogeneous acid catalysts require neutralization and separation, increasing costs. Heterogeneous alternatives (e.g., acidic resins) are under investigation.

  • Energy Efficiency : High-temperature operations necessitate energy-intensive heating, prompting exploration of microwave-assisted or photochemical activation.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2-methyloxan-4-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces various alcohols.

    Substitution: Produces compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

rac-(2R,4S)-2-methyloxan-4-ol, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-methyloxan-4-ol, trans depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s stereochemistry plays a crucial role in its interactions and effects.

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula: C₆H₁₂O₂ (inferred from structural analysis; discrepancies noted below)
  • CAS MDL : EN300-26862375
  • Structure : A racemic mixture of (2R,4S) and (2S,4R) enantiomers, with the trans diastereomer stabilized by stereochemical constraints.

Note: lists a compound named "methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate" with the structure rac-(2R,4S)-2-methyloxan-4-ol and molecular formula C₁₂H₁₁F₂NO. This discrepancy suggests either a mislabeling in the evidence or a distinct derivative; further verification is required .

Comparison with Structurally Similar Compounds

4-Methylcyclohexanol (cis/trans Mixture)

  • Molecular Formula : C₇H₁₄O
  • Molecular Weight : 114.18
  • CAS RN : 589-91-3
  • Key Features: A cyclohexanol derivative with a methyl group at the 4-position. Exists as a cis/trans mixture, differing in substituent orientation.
  • Comparison: Ring System: Cyclohexanol (six-membered carbon ring) vs. oxane (six-membered oxygen-containing ring). Polarity: The hydroxyl group in both compounds enhances hydrophilicity, but the oxygen in oxane may increase polarity. Physical Properties: 4-Methylcyclohexanol has a density of 0.914 g/cm³ and a boiling point of 164°C , whereas rac-(2R,4S)-2-methyloxan-4-ol likely has distinct values due to ring heteroatom effects.

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.19
  • CAS RN : 77943-39-6
  • Key Features: A chiral oxazolidinone with methyl and phenyl substituents.
  • Comparison: Heterocycle: Oxazolidinone (five-membered ring with O and N) vs. oxane (six-membered O-ring). Applications: Oxazolidinones are used as chiral auxiliaries in asymmetric synthesis, whereas oxane derivatives like rac-(2R,4S)-2-methyloxan-4-ol may serve as intermediates in pharmaceuticals or agrochemicals.

rac-(1R,2R,4S)-1,2-Dibromo-4-[(1R)-1,2-dibromoethyl]cyclohexane (TBECH)

  • Molecular Formula : C₈H₁₂Br₄
  • CAS RN: Not explicitly listed
  • Key Features : A brominated flame retardant with four stereoisomers.
  • Comparison :
    • Functional Groups : Bromine substituents confer high hydrophobicity and flame-retardant properties, unlike the hydroxyl group in rac-(2R,4S)-2-methyloxan-4-ol.
    • Stereochemical Impact : TBECH isomers exhibit variations in bioaccumulation due to differences in hydrophobicity , highlighting the importance of stereochemistry in both compounds.

rac-[(2R,4R)-4-Phenyloxolan-2-yl]methanamine, trans

  • Molecular Formula: C₁₁H₁₅NO
  • CAS RN : 1969287-78-2
  • Key Features : An oxolane (five-membered oxygen ring) derivative with a phenyl group and amine substituent.
  • Comparison :
    • Ring Size : Oxolane (five-membered) vs. oxane (six-membered).
    • Reactivity : The amine group in this compound enables nucleophilic reactions, whereas the hydroxyl group in rac-(2R,4S)-2-methyloxan-4-ol favors hydrogen bonding or oxidation reactions.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications
rac-(2R,4S)-2-Methyloxan-4-ol, trans C₆H₁₂O₂* N/A EN300-26862375 Oxygen ring, stereospecific reactivity
4-Methylcyclohexanol (cis/trans mixture) C₇H₁₄O 114.18 589-91-3 Solvent, intermediate in synthesis
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone C₁₀H₁₁NO₂ 177.19 77943-39-6 Chiral auxiliary in asymmetric synthesis
TBECH C₈H₁₂Br₄ ~427.8 (calc.) N/A Brominated flame retardant
rac-[(2R,4R)-4-Phenyloxolan-2-yl]methanamine C₁₁H₁₅NO 177.24 (calc.) 1969287-78-2 Amine-functionalized oxolane derivative

*Inferred from structure; conflicting data in .

Research Findings and Stereochemical Considerations

  • Stereochemistry and Bioactivity : TBECH isomers demonstrate how stereochemistry affects hydrophobicity and bioaccumulation . Similarly, the trans configuration in rac-(2R,4S)-2-methyloxan-4-ol may influence its solubility and interaction with biological targets.
  • Synthetic Utility: Oxazolidinones () and oxane derivatives are both valuable in enantioselective synthesis, but their differing ring systems dictate distinct reaction pathways .

Q & A

Basic: What are the primary challenges in synthesizing rac-(2R,4S)-2-methyloxan-4-ol, trans with high stereochemical purity?

Answer:
The synthesis of This compound requires precise control over stereochemistry and reaction conditions. Key challenges include:

  • Stereochemical Control : Ensuring the correct configuration at the 2R and 4S positions, which often demands chiral catalysts or auxiliaries. For example, cyclopropane derivatives with similar stereochemical complexity require optimized temperature and pressure to favor the desired diastereomers .
  • Purification : Advanced chromatographic techniques (e.g., chiral HPLC) are necessary to separate enantiomers and remove byproducts, as racemic mixtures complicate isolation .
  • Reagent Selection : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) must be carefully chosen to avoid unintended side reactions .

Basic: Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

Technique Purpose Example Application
NMR Spectroscopy Assign stereochemistry via coupling constantsDistinguishing cis vs. trans isomers
Chiral HPLC Resolve enantiomers and quantify puritySeparating racemic mixtures
X-ray Crystallography Confirm absolute configurationValidating 2R,4S stereodescriptors
Polarimetry Measure optical activity of isolated enantiomersAssessing enantiomeric excess

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

Answer:
Discrepancies often arise from incomplete modeling of solvation effects or steric hindrance. Methodological approaches include:

  • Density Functional Theory (DFT) Refinement : Incorporate solvent models (e.g., PCM) and dispersion corrections to better predict reaction pathways .
  • Kinetic Isotope Effects (KIEs) : Experimentally validate proposed mechanisms, such as hydrogen bonding in oxidation reactions .
  • Cross-Validation : Compare results across multiple computational packages (e.g., Gaussian vs. ORCA) to identify systematic errors .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound as an intermediate?

Answer:
Yield optimization requires iterative process adjustments:

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation and identify bottlenecks .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent side reactions during cyclization .
  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) to enhance enantioselectivity in key steps .
  • Scale-Up Considerations : Maintain strict temperature control (±2°C) to avoid kinetic vs. thermodynamic product shifts .

Basic: Why is the stereochemistry of this compound critical in medicinal chemistry applications?

Answer:
Stereochemistry directly impacts biological activity. For example:

  • Receptor Binding : The 2R,4S configuration may align with chiral binding pockets in enzymes, as seen in analogous compounds targeting G-protein-coupled receptors .
  • Metabolic Stability : Trans isomers often exhibit slower hepatic clearance compared to cis counterparts due to steric shielding of reactive sites .
  • Toxicity : Undesired enantiomers can produce off-target effects, necessitating rigorous stereochemical analysis during preclinical studies .

Advanced: How can researchers address low reproducibility in catalytic asymmetric syntheses of this compound?

Answer:
Reproducibility issues often stem from catalyst degradation or trace impurities. Solutions include:

  • Catalyst Stabilization : Use air-free techniques (Schlenk lines) to prevent oxidation of chiral ligands .
  • Impurity Profiling : Conduct ICP-MS to detect metal contaminants from catalyst precursors .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors .

Basic: What are the key differences in the reactivity of this compound compared to its cis isomer?

Answer:
The trans isomer’s spatial arrangement leads to distinct reactivity:

  • Acid-Catalyzed Rearrangements : Trans isomers undergo slower ring-opening due to reduced strain, while cis forms react rapidly .
  • Nucleophilic Substitution : Steric hindrance in the trans configuration slows SN₂ reactions at the 4-position .
  • Hydrogen Bonding : Trans isomers form stronger intramolecular H-bonds, stabilizing certain conformers in solution .

Advanced: Which computational tools are best suited for predicting the compound’s NMR and IR spectra?

Answer:

  • NMR Prediction : ACD/Labs or MestReNova with DFT-optimized structures (B3LYP/6-31G* basis set) .
  • IR Simulations : ORCA software with anharmonic corrections to match experimental carbonyl stretches (~1700 cm⁻¹) .
  • Cross-Platform Validation : Compare Spartan-derived chemical shifts with Gaussian-calculated vibrational modes .

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